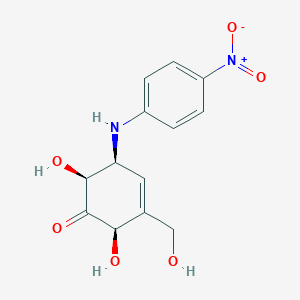
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one
Beschreibung
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one: is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of a nitrophenyl group attached to a valienamine structure
Eigenschaften
CAS-Nummer |
92587-08-1 |
|---|---|
Molekularformel |
C13H14N2O6 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H14N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-5,10-12,14,16-18H,6H2/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
MSMFDSDKVJHLJB-TUAOUCFPSA-N |
SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Isomerische SMILES |
C1=CC(=CC=C1N[C@H]2C=C([C@H](C(=O)[C@H]2O)O)CO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Synonyme |
N-(4-nitrophenyl)valienamine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Microbial Oxidation: Another method involves the use of microbial oxidation with glucoside 3-dehydrogenase to produce 3-ketovalidoxylamine, which can then be converted to N-(4-nitrophenyl)valienamine.
Industrial Production Methods: Industrial production methods for N-(4-nitrophenyl)valienamine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Catalytic Reduction: Commonly used reagents include hydrogen gas and palladium on carbon as a catalyst for the reduction of the nitro group.
Substitution Reactions: Reagents such as halogenating agents and bases are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is used as an intermediate in the synthesis of various heterocyclic compounds and as a substrate in enzymatic reactions .
Biology and Medicine:
Industry: The compound is used in the production of glucosidase inhibitors, which have applications in the pharmaceutical industry .
Wirkmechanismus
The mechanism of action of N-(4-nitrophenyl)valienamine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a chemical chaperone by stabilizing enzymes such as β-glucosidase and β-galactosidase, thereby enhancing their activity and preventing the accumulation of substrates that lead to lysosomal storage disorders .
Vergleich Mit ähnlichen Verbindungen
- N-Octyl-β-valienamine
- N-Octyl-4-epi-β-valienamine
Comparison: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. In contrast, N-Octyl-β-valienamine and N-Octyl-4-epi-β-valienamine are characterized by the presence of an octyl group, which influences their biological activity and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


